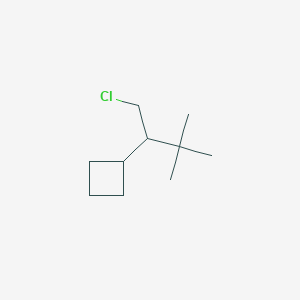
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane is an organic compound with the molecular formula C10H19Cl. It is a cyclobutane derivative characterized by the presence of a chlorine atom and a dimethylbutyl group. This compound is notable for its unique structure, which combines the stability of cyclobutane with the reactivity of a chlorinated alkyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane typically involves the chlorination of 3,3-dimethylbutan-2-ylcyclobutane. This can be achieved through various methods, including:
Free Radical Chlorination: This method involves the use of chlorine gas (Cl2) and ultraviolet light to initiate the formation of free radicals, leading to the substitution of a hydrogen atom with a chlorine atom.
Electrophilic Chlorination: This method uses reagents such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) to introduce the chlorine atom into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, typically using strong bases like potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form alcohols or ketones, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products
Substitution: Alcohols, nitriles, amines
Elimination: Alkenes
Oxidation: Alcohols, ketones
Aplicaciones Científicas De Investigación
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane involves its reactivity as a chlorinated alkyl compound. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in chemical and biological research.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane: A simple cyclic hydrocarbon with the formula C4H8.
1-Chlorobutane: A linear alkyl chloride with the formula C4H9Cl.
3,3-Dimethylbutane: A branched alkane with the formula C6H14.
Uniqueness
(1-Chloro-3,3-dimethylbutan-2-yl)cyclobutane is unique due to its combination of a cyclobutane ring and a chlorinated dimethylbutyl group. This structure imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H19Cl |
|---|---|
Peso molecular |
174.71 g/mol |
Nombre IUPAC |
(1-chloro-3,3-dimethylbutan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H19Cl/c1-10(2,3)9(7-11)8-5-4-6-8/h8-9H,4-7H2,1-3H3 |
Clave InChI |
SNWBMOSQXBSADN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CCl)C1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


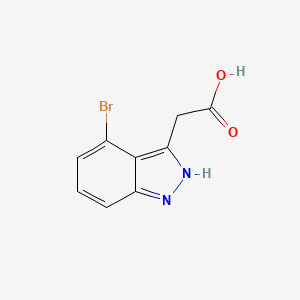
![5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one](/img/structure/B13167560.png)
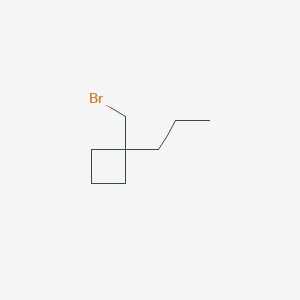
![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde](/img/structure/B13167569.png)
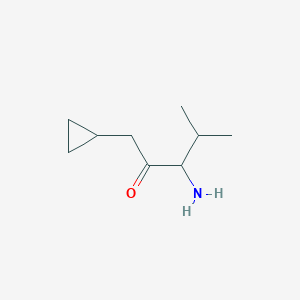
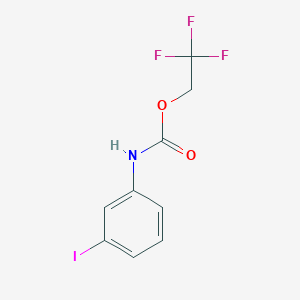

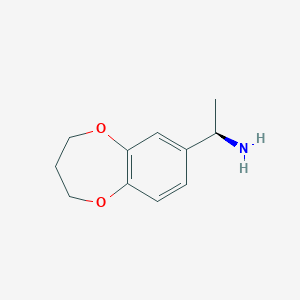

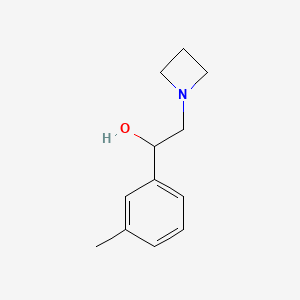
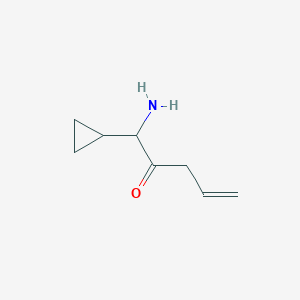
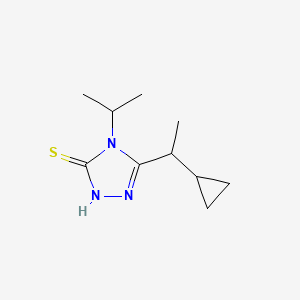
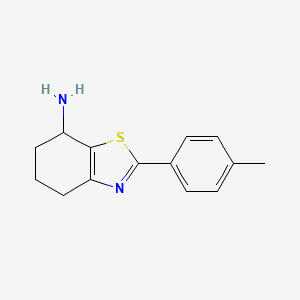
![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)
